molecular formula C21H20N4O3S B2905251 N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-04-7

N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2905251
CAS RN: 921469-04-7
M. Wt: 408.48
InChI Key: BLRIWBDTIIIEQB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as ATUTA, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives, which have been found to exhibit various biological activities.

Scientific Research Applications

Biological Activities and Chemical Synthesis

  • A study conducted by Gull et al. (2016) on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share a similar structural motif with the compound , revealed that these compounds exhibit significant biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition effects. The urease inhibition activity was particularly notable, with these compounds outperforming standard inhibitors in bioassays. Molecular docking studies suggested that the acetamide derivatives bind to the non-metallic active site of the urease enzyme, indicating that hydrogen bonding with the enzyme is crucial for its inhibition (Gull et al., 2016).

  • Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, starting from a 2-(4-aminophenyl)benzothiazole structure, and evaluated their antitumor activity. Some of these compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of such derivatives in cancer research (Yurttaş et al., 2015).

Optoelectronic Properties and Material Science Applications

  • Research by Camurlu and Guven (2015) on thiazole-based polythiophenes, including monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, investigated their electrochemical polymerization and optoelectronic properties. These conducting polymers exhibited promising optical band gaps and switching times, indicating their potential use in optoelectronic devices (Camurlu & Guven, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • A study by Mary et al. (2020) on benzothiazolinone acetamide analogs, including compounds similar to the one , explored their vibrational spectra, electronic properties, photochemical and thermochemical modeling for use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and free energy of electron injection, suggesting their applicability in photovoltaic cells. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) indicated potential ligand-protein interactions (Mary et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-5-3-7-16(9-13)23-20(28)25-21-24-18(12-29-21)11-19(27)22-17-8-4-6-15(10-17)14(2)26/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRIWBDTIIIEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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